Ethyl 2,5-dichloro-3-methylphenylacetate
Description
Ethyl 2,5-dichloro-3-methylphenylacetate is a synthetic phenylacetate ester characterized by a dichloro-substituted aromatic ring (2,5-position) and a methyl group at the 3-position. The ethyl ester moiety enhances lipophilicity, making it suitable for applications in agrochemicals or pharmaceuticals, where solubility and bioavailability are critical.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,5-dichloro-3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-10(14)6-8-5-9(12)4-7(2)11(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWNLQRFSTYQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichloro-3-methylphenylacetate typically involves the esterification of 2,5-dich
Biological Activity
Ethyl 2,5-dichloro-3-methylphenylacetate (C11H12Cl2O2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This unique structure may influence its chemical reactivity and biological activity, making it a subject of interest for various studies.
The biological activity of this compound likely involves interactions with specific enzymes or receptors within biological systems. The ester group can be hydrolyzed to release the active acid form, which may then engage in various metabolic processes. Such interactions can lead to alterations in biochemical pathways that are crucial for cellular function.
Biological Activities
Research has indicated that this compound exhibits several important biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, inhibiting the growth of certain pathogens.
- Anti-inflammatory Effects : There is evidence to support its potential role in reducing inflammation, which is critical in various diseases.
The following table summarizes some key findings related to its biological activities:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition rate against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation models, this compound was shown to reduce levels of pro-inflammatory cytokines. This indicates its potential utility in managing inflammatory diseases such as arthritis or colitis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2,4-dichlorophenylacetate | Chlorine at positions 2 and 4 | Moderate antimicrobial activity |
| Ethyl 2,5-dibromophenylacetate | Bromine instead of chlorine | Limited anti-inflammatory effects |
| This compound | Unique methyl group at position 3 | Enhanced antimicrobial and anti-inflammatory effects |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated properties based on structural analogs.
Key Findings:
Substituent Position and Electronic Effects: The 2,5-dichloro-3-methyl substitution in the target compound contrasts with 3,5-dichloro patterns in analogs (e.g., CAS 1807178-53-5, 200214-60-4). The difluoromethoxy group in CAS 1807178-53-5 introduces strong electron-withdrawing effects, likely increasing metabolic stability compared to the methyl group in the target compound .
Ester Group Influence :
- Ethyl esters (e.g., CAS 1806350-99-1, 200214-60-4) exhibit higher lipophilicity than methyl esters (e.g., CAS 53088-68-9), which may enhance membrane permeability in biological systems .
Similarity Scores :
Research Implications:
- Synthetic Flexibility : The 3,5-dichloro-substituted analogs demonstrate versatility in introducing electronegative groups (e.g., fluorine, difluoromethoxy), which could guide the design of derivatives of the target compound for enhanced stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
